molecular formula C11H10BrNO3S B2829834 5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 1351587-29-5

5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2829834
CAS No.: 1351587-29-5
M. Wt: 316.17
InChI Key: OBBKRBYSNYVMMU-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a bromine atom and a carboxamide group The compound also contains a thiophene ring, which is a sulfur-containing heterocycle, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide typically involves multiple steps. One common approach is to start with the bromination of furan-2-carboxylic acid to introduce the bromine atom at the 5-position. This is followed by the formation of the carboxamide group through a reaction with an appropriate amine. The thiophene ring can be introduced via a coupling reaction, and the hydroxyethyl group is added through a hydroxylation step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,2’-bithiophene: Another brominated thiophene derivative with applications in organic electronics.

    5-bromo-2-hydroxyacetophenone: A brominated phenol derivative used in various chemical syntheses.

Uniqueness

5-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is unique due to its combination of a furan ring, a thiophene ring, and a hydroxyethyl group. This unique structure imparts specific chemical and physical properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

5-bromo-N-(2-hydroxy-2-thiophen-2-ylethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3S/c12-10-4-3-8(16-10)11(15)13-6-7(14)9-2-1-5-17-9/h1-5,7,14H,6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBKRBYSNYVMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC=C(O2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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